
(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane” is a chemical compound with the formula C6H11Br and a molecular weight of 163.06 . It is available for bulk custom synthesis and procurement .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly described in the available resources. The formula C6H11Br suggests it contains 6 carbon atoms, 11 hydrogen atoms, and 1 bromine atom .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Biological Evaluation
Cyclopropane derivatives, similar to "(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane," have been extensively studied for their synthetic utility and biological activity. For example, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, revealing their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. This research underscores the potential of cyclopropane derivatives in the development of therapeutic agents for diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Plant Physiology and Ethylene Inhibition
Another significant area of application is in plant physiology, where compounds like 1-methylcyclopropene (1-MCP) are utilized to inhibit ethylene action, thereby extending the shelf life of fruits and vegetables. Watkins (2006) reviewed the effects of 1-MCP on fruits and vegetables, illustrating its potential to improve the maintenance of product quality by inhibiting ethylene perception, which is a critical aspect of ripening and senescence (Watkins, 2006).
Polymer Science
In polymer science, cyclopropane-containing monomers are utilized for the development of novel materials. Ata, Mal, and Singha (2013) reported on the copper-catalyzed radical ring-opening polymerization of vinyl cyclopropanes, leading to polymers with unique structural features. This study highlights the versatility of cyclopropane derivatives in creating polymers with potential applications in various industries (Ata, Mal, & Singha, 2013).
Organic Synthesis
Cyclopropyl building blocks, akin to "this compound," are foundational in organic synthesis for constructing complex molecules. Bagutski et al. (2007) demonstrated the use of ethyl cyclopropylidenepyruvate as a multifunctional cyclopropyl building block, showcasing a series of transformations that enable the synthesis of a wide range of functionalized cyclopropane derivatives. Such research indicates the critical role cyclopropane units play in the synthesis of new chemical entities with potential application across various domains (Bagutski & Meijere, 2007).
Propiedades
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQBWPIBCOXRW-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)
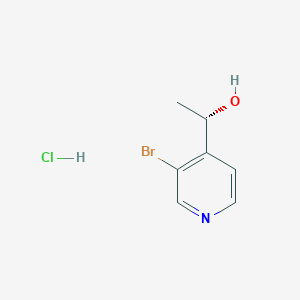
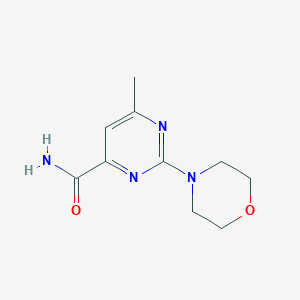
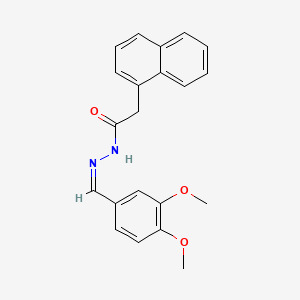
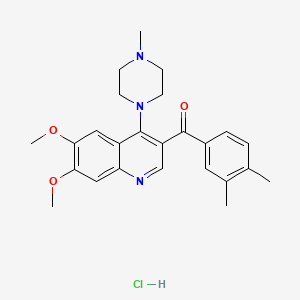
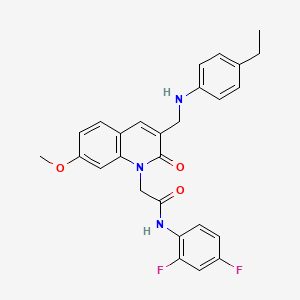
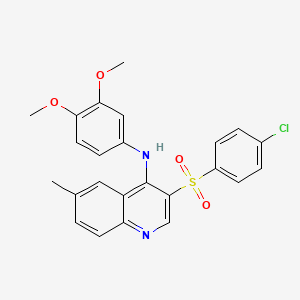
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)